2-Benzyloxy-3-hydroxypyridine
Overview
Description
2-Benzyloxy-3-hydroxypyridine is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22. The purity is usually 95%.
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Scientific Research Applications
Metal Chelation and Binding Interaction Studies
Hydroxypyridinones, such as 2-Benzyloxy-3-hydroxypyridine, have been actively explored for their metal chelating properties, particularly with aluminium (Al) and iron (Fe). These compounds are promising candidates for medical applications due to their efficient metal chelation capacity. Research suggests that the hexadentate hydroxypyridinones have a higher affinity for metal ions at physiological conditions compared to their bidentate counterparts, making them potential agents for scavenging metal ions like Al in future applications (Santos, 2002).
Biological Activity and Pharmacological Potential
Benzoxaboroles, structurally related to hydroxypyridinones, have garnered attention due to their exceptional properties and wide applications, including their use as building blocks in organic synthesis, and their biological activity. Some benzoxaboroles have shown promise in clinical trials for various applications, demonstrating the potential of structurally related compounds like this compound in the field of pharmacology and biomedicine (Adamczyk-Woźniak et al., 2009).
Antioxidant Activity Studies
Hydroxypyridinones and related structures have been identified as compounds with significant antioxidant properties. Studies on structure-activity relationships (SARs) of these compounds have led to the development of more potent antioxidant molecules. It's suggested that certain structural features, such as the presence of an unsaturated bond on the side chain and modifications of the aromatic ring or the carboxylic function, play a crucial role in their antioxidant activity. These insights provide a foundation for optimizing these compounds for management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Enzymatic and Biomimetic Studies
This compound and its derivatives have been subject to enzymatic and biomimetic studies, particularly focusing on O-atom transfer catalysis. The studies demonstrate that it is feasible to conduct parallel and comparative studies on enzymes and their biomimetic models using these compounds. This highlights their potential utility in understanding the stereochemistry and mechanism of reactions involving enzymes and their mimics (Blain et al., 2002).
Safety and Hazards
2-Benzyloxy-3-hydroxypyridine is classified as a GHS07 substance . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that related compounds have been found to interact with enzymes such as epoxide hydrolase, which catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene b4 .
Mode of Action
It has been suggested that related compounds may act as electrophilic species, releasing a benzyl group upon warming . This could potentially lead to the formation of benzyl ethers and esters .
Biochemical Pathways
Given its potential interaction with enzymes like epoxide hydrolase, it could potentially influence the biosynthesis of leukotriene b4 .
Result of Action
Its potential interaction with enzymes like epoxide hydrolase could influence the biosynthesis of leukotriene b4, a proinflammatory mediator .
Action Environment
It’s worth noting that the success of related compounds in suzuki–miyaura coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-phenylmethoxypyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-7-4-8-13-12(11)15-9-10-5-2-1-3-6-10/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQJWSSEBZRZKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654763 | |
Record name | 2-(Benzyloxy)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-26-1 | |
Record name | 2-(Phenylmethoxy)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885952-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzyloxy)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzyloxy-3-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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